Azidofluorescein

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

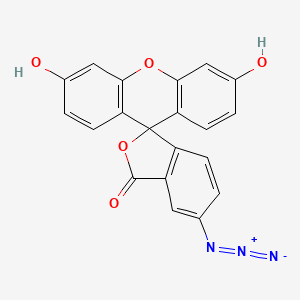

Azidofluorescein, also known as this compound, is a useful research compound. Its molecular formula is C20H11N3O5 and its molecular weight is 373.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Imaging

Fluorogenic Probes

Azidofluorescein derivatives are designed to undergo fluorescence enhancement when they react with specific targets, such as alkynes, through bioorthogonal reactions. This property enables their use in biological imaging without the need for washing away unbound probes, which is particularly advantageous in live-cell imaging scenarios. For instance, this compound has been shown to label alkyne-functionalized proteins with high selectivity and signal intensity above background levels, facilitating the study of protein interactions in cellular environments .

Case Study: Cell Imaging

In a study involving bovine serum albumin (BSA) modified with alkynes, this compound was utilized to selectively label these proteins. The reaction was completed within one hour under standard biological conditions, demonstrating the compound's efficiency in real-time imaging applications . The ability to perform no-wash imaging allows researchers to visualize biomolecules in their native environments, providing insights into cellular processes.

Bioorthogonal Chemistry

Copper-Catalyzed Reactions

this compound participates in copper-catalyzed or copper-free cycloaddition reactions with alkynes, leading to a significant increase in fluorescence quantum yield. This feature is critical for developing probes that can selectively target and visualize specific biomolecules within complex biological systems. Research has highlighted that certain this compound derivatives exhibit fluorescence enhancements exceeding ten-fold upon reaction with alkynes, thus broadening their applicability in various biochemical assays .

Table 1: Fluorescence Quantum Yield of this compound Derivatives

| Compound | Reaction Type | Fluorescence Enhancement | Quantum Yield |

|---|---|---|---|

| 5-Azidofluorescein | Cu-catalyzed | >10-fold | High |

| 4-Azidonaphthylfluorescein | Cu-free | 3.5-fold | Moderate |

| Alkynyl Benzothiazole Analog | Cu-catalyzed | 10-fold | High |

Detection of Biomolecules

Selective Probes for H₂S Detection

Recent studies have demonstrated that this compound can be modified to serve as a selective probe for detecting hydrogen sulfide (H₂S) in live cells. The compound's ability to undergo specific transformations allows it to provide sensitive fluorescent signals indicative of H₂S presence, making it a promising candidate for monitoring this biomolecule's dynamics in physiological conditions .

Eigenschaften

IUPAC Name |

6-azido-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O5/c21-23-22-10-1-4-14-13(7-10)19(26)28-20(14)15-5-2-11(24)8-17(15)27-18-9-12(25)3-6-16(18)20/h1-9,24-25H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUXAFZEKIMUFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227924 |

Source

|

| Record name | Azidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.3 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77162-08-4 |

Source

|

| Record name | Azidofluorescein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077162084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidofluorescein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.